5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid
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Overview
Description
5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid is a complex organic compound with the molecular formula C18H25NO5 It is characterized by the presence of a benzyloxy group, a tert-butoxycarbonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and Boc groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.
5-Benzyloxy-1-tert-butoxycarbonyl-hexane-3-carboxylic acid: Similar structure but with a hexane chain instead of an azepane ring.
Uniqueness
5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the benzyloxy and Boc groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C19H27NO5 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyazepane-3-carboxylic acid |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-10-9-16(11-15(12-20)17(21)22)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,22) |
InChI Key |
SICAYSJNAGQNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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